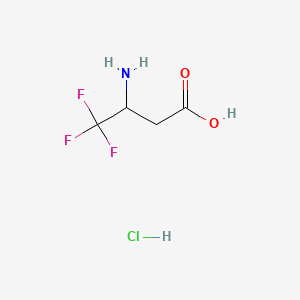

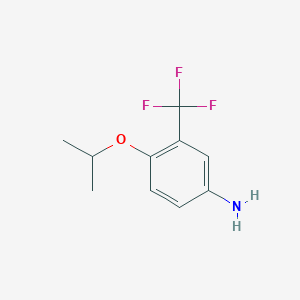

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4,4,4-trifluorobutyric acid is a chemical compound with the CAS Number: 584-20-3. It has a molecular weight of 157.09 and its IUPAC name is 3-amino-4,4,4-trifluorobutanoic acid .

Molecular Structure Analysis

The molecular formula of 3-Amino-4,4,4-trifluorobutyric acid is C4H6F3NO2. The Inchi Code is 1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) and the Inchi Key is XRXQOEWWPPJVII-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of 3-Amino-4,4,4-trifluorobutyric acid is 238.3±40.0 C at 760 mmHg and its melting point is 180-182 C .Applications De Recherche Scientifique

Fluorinated Amino Acids Synthesis

Stereoselective syntheses of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved using 4,4,4-trifluoro-3-methylbutanoic acid. This process involves conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, highlighting the utility of fluorinated precursors in synthesizing novel amino acids with potential applications in protein engineering and drug development (Pigza, Quach, & Molinski, 2009).

Bioactive Peptides from Nα-Trifluoroethyl Amino Acids

The novel synthesis of Nα-Trifluoroethyl amino acids, which behave similarly to conventionally N-protected amino acids, enables the preparation of unique, unnatural peptides with high yields and without racemization. This development opens avenues for creating peptides with enhanced antitumor activities, demonstrating the role of fluorinated amino acids in medicinal chemistry (DesmarteauDarryl & MontanariVittorio, 2000).

Protein Stability Enhancement

Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutyric acid, have been shown to significantly stabilize helical proteins. This stabilization potential is crucial for applications in protein-based biotechnologies, where enhanced stability can lead to improved function and durability of protein-based products (Chiu, Suzuki, Gullickson, Ahmad, Kokona, Fairman, & Cheng, 2006).

Methane-Based Biosynthesis

Engineering strains of Methylosinus trichosporium OB3b for the biosynthesis of 4-Hydroxybutyrate from methane highlights an innovative application of amino acid derivatives in biotechnology. This approach leverages methane, a single carbon source, to produce valuable chemicals, demonstrating the intersection of microbiology, bioengineering, and chemical synthesis (Nguyen & Lee, 2021).

Fluorine in Protein Engineering

The study of the physicochemical properties of fluorinated amino acids, including their effects on geometry, charges, and hydrogen bonding abilities, is crucial for understanding how fluorination can be used to improve the properties of peptides and proteins. This research provides a foundation for exploiting the unique properties of fluorine in protein engineering, leading to the development of proteins with enhanced structural, biological, and pharmacological properties (Samsonov, Salwiczek, Anders, Koksch, & Pisabarro, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMARVCQZOYQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,4,4-trifluorobutyric acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)

![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)